Product packaging for Glionitrin A(Cat. No.:CAS No. 1116153-15-1)

Glionitrin A

Cat. No.: B10848834
CAS No.: 1116153-15-1
M. Wt: 353.4 g/mol
InChI Key: VRFJINVAZRAFHH-STQMWFEESA-N
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Description

Microbial Origin and Interspecies Interactions

Identification of Producing Microorganisms (e.g., Aspergillus fumigatus, Sphingomonas sp.)

Glionitrin A is a notable secondary metabolite that arises from a synergistic interaction between two distinct microorganisms: the fungus Aspergillus fumigatus (strain KMC-901) and the bacterium Sphingomonas sp. (strain KMK-001). acs.orgnih.govacs.org Scientific investigations have unequivocally demonstrated that the production of this compound is entirely dependent on the co-cultivation of these two specific microbial strains. nih.govacs.org When cultured individually, neither Aspergillus fumigatus nor Sphingomonas sp. synthesizes the compound, highlighting a unique case of interspecies-induced metabolite production. nih.govacs.org

The discovery of this compound showcases the potential of microbial co-culture as a strategy to unlock novel bioactive compounds that are not expressed in monocultures. This approach mimics the complex microbial communities found in nature, where interactions between different species can trigger the activation of otherwise silent biosynthetic gene clusters.

Significance of Co-culture Conditions for Induced Metabolite Production

The production of this compound is a direct consequence of the competitive and communicative interactions that occur when Aspergillus fumigatus and Sphingomonas sp. are grown together. acs.org This induced production underscores the critical role of microbial interactions in chemical diversification and the generation of novel natural products. The specific chemical signals and molecular triggers exchanged between the fungus and the bacterium that initiate the biosynthesis of this compound are areas of ongoing scientific inquiry.

The phenomenon of induced metabolite production in co-cultures is not unique to this compound and represents a promising avenue for the discovery of new therapeutic agents. By studying these microbial interactions, researchers can gain insights into the ecological roles of secondary metabolites and harness this knowledge for biotechnological applications.

Environmental Niche and Ecological Context of Isolation

The producing microorganisms of this compound, Aspergillus fumigatus KMC-901 and Sphingomonas sp. KMK-001, were isolated from a highly specialized and extreme environment: acidic coal mine drainage. acs.orgacs.orgresearchgate.net This unique ecological niche is characterized by low pH and the presence of various heavy metals, creating a challenging habitat for microbial life. The harsh conditions likely foster intense competition for resources, driving microorganisms to produce unique secondary metabolites as a means of survival and defense. acs.org The isolation of these strains from such an environment suggests that extreme habitats can be a rich source of novel microorganisms with the capacity to produce structurally and biologically unique natural products.

Biosynthetic Pathways and Molecular Underpinnings

Proposed Biosynthetic Precursors and Intermediates

While the complete biosynthetic pathway of this compound remains to be fully elucidated, scientific evidence and structural analogy to other fungal metabolites suggest a plausible route involving diketopiperazine (DKP) derivatives. nih.govnih.gov It is hypothesized that the biosynthesis likely proceeds through the formation of a cyclodipeptide scaffold, which is subsequently modified to yield the final complex structure of this compound. The core structure is a diketopiperazine disulfide containing a nitro aromatic ring. acs.org Synthetic chemistry efforts aimed at producing this compound have explored pathways involving triketopiperazine intermediates, which could potentially mimic the biosynthetic process. nih.govnih.gov However, the precise precursors and the sequence of enzymatic reactions are still under investigation. nih.govnih.gov

Role of Non-Ribosomal Peptide Synthetases (NRPS) in this compound Production

The biosynthesis of many complex peptide-based natural products in fungi, including diketopiperazines, is carried out by large, multidomain enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). nih.govresearchgate.netnih.gov These enzymatic assembly lines are responsible for the selection, activation, and condensation of amino acid building blocks. nih.govresearchgate.net Given the diketopiperazine core of this compound, it is highly probable that an NRPS is involved in its biosynthesis.

Aspergillus fumigatus is known to possess a multitude of NRPS genes, some of which are involved in the production of other well-known secondary metabolites like gliotoxin. nih.govnih.gov It is speculated that the co-culture interaction with Sphingomonas sp. triggers the expression of a specific, otherwise silent, NRPS gene cluster in A. fumigatus, leading to the production of the initial diketopiperazine scaffold of this compound. However, the specific NRPS responsible for this compound synthesis has not yet been identified and characterized. The elucidation of this NRPS and its associated enzymatic machinery will be a key step in understanding the molecular basis of this unique interspecies metabolic interaction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O5S2 B10848834 Glionitrin A CAS No. 1116153-15-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1116153-15-1

Molecular Formula

C13H11N3O5S2

Molecular Weight

353.4 g/mol

IUPAC Name

(1S,11S)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione

InChI

InChI=1S/C13H11N3O5S2/c1-14-10(18)12-5-7-2-3-8(16(20)21)4-9(7)15(12)11(19)13(14,6-17)23-22-12/h2-4,17H,5-6H2,1H3/t12-,13-/m0/s1

InChI Key

VRFJINVAZRAFHH-STQMWFEESA-N

Isomeric SMILES

CN1C(=O)[C@@]23CC4=C(N2C(=O)[C@@]1(SS3)CO)C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Natural Product Sourcing and Isolation Methodologies

3 Mechanistic Insights into Inter-Kingdom Communication for Secondary Metabolite Induction

The production of the complex chemical compound Glionitrin A is a notable example of secondary metabolite induction through inter-kingdom communication. This phenomenon occurs when two or more different microorganisms, in this case, a fungus and a bacterium, interact, leading to the activation of silent biosynthetic gene clusters and the subsequent production of novel natural products not observed in monocultures.

This compound's biosynthesis is exclusively triggered by the co-cultivation of the fungal strain Aspergillus fumigatus KMC-901 and the bacterial strain Sphingomonas sp. KMK-001. nih.govresearchgate.netnih.govresearchgate.net When either organism is cultured alone, the production of this compound is undetectable, highlighting a sophisticated cross-kingdom dialogue that governs its formation. nih.gov Both microorganisms were originally isolated from the extreme environment of acidic coal mine drainage, suggesting that their interaction and the resulting production of secondary metabolites may be an adaptive strategy for survival and competition in harsh conditions. nih.govresearchgate.net

While the precise molecular triggers and signaling cascades that initiate this compound synthesis remain a subject of ongoing scientific investigation, the process is a clear demonstration of microbial crosstalk activating cryptic biosynthetic pathways. researchgate.net In many fungal-bacterial co-culture systems, the induction of secondary metabolites can be initiated by a variety of factors, including direct physical contact between the organisms or the diffusion of chemical signals. nih.gov For many such interactions, the exact mechanism of biosynthesis for the induced secondary metabolites is largely unknown. nih.gov

Research into other microbial interactions involving Aspergillus fumigatus provides a model for the potential mechanisms at play. For instance, the interaction between A. fumigatus and the bacterium Pseudomonas aeruginosa is known to be mediated by a range of signaling molecules and competitive strategies. mdpi.com These include:

Quorum-sensing molecules: Bacteria like P. aeruginosa use quorum-sensing molecules, such as the Pseudomonas quinolone signal (PQS), to regulate gene expression and coordinate group behaviors, which can influence fungal metabolism. mdpi.comnih.gov

Competition for Nutrients: A primary mode of interaction is the competition for essential nutrients, particularly iron. Fungi and bacteria release high-affinity iron-chelating molecules called siderophores to scavenge iron from the environment. The interplay and competition between different types of siderophores can act as a signal that alters microbial metabolism and may trigger defense responses, including the production of secondary metabolites. mdpi.com

Secretion of Antagonistic Molecules: Microorganisms often secrete compounds to inhibit the growth of competitors. These chemical defense mechanisms can lead to a retaliatory response, switching on previously silent biosynthetic gene clusters in the receiving organism. researchgate.netfrontiersin.org

The induction of this compound in the A. fumigatus and Sphingomonas sp. co-culture is a direct result of such complex interactions. The bacterium likely produces a specific, yet-to-be-identified, signaling molecule or creates a unique environmental stress that is sensed by the fungus. This signal is then transduced through a cellular pathway in A. fumigatus, culminating in the activation of the genes responsible for synthesizing the intricate this compound molecule. The phenomenon underscores the vast, untapped potential of microbial interactions for discovering novel, biologically active compounds. researchgate.net

Research Findings on this compound Induction

MicroorganismsCulture ConditionObserved MetaboliteSignificance
Aspergillus fumigatus KMC-901MonocultureThis compound Not DetectedDemonstrates the fungus alone does not produce the compound under standard culture conditions.
Sphingomonas sp. KMK-001MonocultureThis compound Not DetectedShows the bacterium alone does not produce the compound.
A. fumigatus KMC-901 and Sphingomonas sp. KMK-001Co-cultureThis compoundConfirms that inter-kingdom interaction between the fungus and bacterium is required to induce the biosynthesis of this compound. nih.govresearchgate.net

Chemical Synthesis and Analog Design Strategies

Total Synthetic Approaches for Glionitrin A

The total synthesis of this compound has been achieved through multi-step sequences, with key innovations addressing the stereochemical challenges inherent in its structure.

Complementary to the oxidative sulfenylation approach, a palladium-catalyzed C-H activation strategy has been developed for the construction of the fused indoline-diketopiperazine tricyclic core of this compound and related compounds acs.orgnih.govacs.orgnih.govresearchgate.netresearchgate.net. This method utilizes simple, readily available dipeptides as starting materials to form the indoline (B122111) five-membered ring via C-H activation acs.orgnih.govresearchgate.net. This approach is characterized by its conciseness, simplicity, and scalability, providing a direct route to the core structure acs.orgnih.gov. It also offers a connection to potential biosynthetic intermediates, aiding in the understanding of how these complex molecules are formed in nature acs.orgnih.gov.

The synthesis of DTDKP frameworks has historically presented challenges in controlling stereochemistry. Earlier synthetic efforts typically relied on substrate-controlled diastereoselective reactions nih.govacs.org. The advent of the asymmetric oxidative sulfenylation method represents a significant evolution, shifting the control of stereochemistry to a chiral catalyst nih.govacs.orgacs.org. This catalytic approach allows for the asymmetric construction of the DTDKP motif on sensitive substrates, overcoming limitations associated with creating the crowded sulfur-containing stereocenters acs.orgacs.orgresearchgate.net. This advancement is crucial for accessing this compound and its analogs efficiently.

A critical outcome of the total synthesis efforts was the definitive assignment of stereochemistry. Through single-crystal X-ray diffraction (scXRD) analysis of the synthetic (−)-Glionitrin A, its absolute configuration was confirmed as (R,R) acs.orgacs.org. Furthermore, circular dichroism (CD) spectroscopy of the synthesized (−)-(R,R) isomers exhibited Cotton effects that matched those reported for the natural product. This spectroscopic evidence led to a revision of the previously proposed absolute configuration of natural this compound and B to (R,R) acs.orgacs.orgresearchgate.netlu.senih.gov. This precise stereochemical assignment is vital for understanding the molecule's biological interactions.

Table 1: Key Stereochemical Determinations in this compound Synthesis

Method UsedDetermined Absolute ConfigurationNotes
scXRD Analysis(R,R)Corroborated the configuration of synthetic (−)-Glionitrin A.
CD SpectroscopyMatched natural product spectraSupported the revision of the absolute configuration of natural this compound/B to (R,R).
HPLC Analysis>99:1 erConfirmed retention of stereochemical integrity during the final synthetic steps.

Synthetic Routes to this compound Analogues and Derivatives

While the primary focus of recent research has been the total synthesis of this compound and B, the developed synthetic methodologies offer significant potential for the creation of analogues and derivatives. The C-H activation approach for constructing the tricyclic core has been described as applicable to "related structures" acs.orgnih.govresearchgate.net, suggesting that modifications to the dipeptide starting materials could yield structural variants of the core. Similarly, the oxidative sulfenylation methodology has been successfully extended to substructures of other DTDKP natural products nih.govacs.org, indicating its adaptability for synthesizing analogues with variations in the indoline or DTDKP motifs. Future research could leverage these robust synthetic platforms to systematically alter specific structural features of this compound, enabling detailed structure-activity relationship (SAR) studies to identify optimized compounds for therapeutic applications.

Scalability and Practicality of Current Synthetic Methodologies

Table 2: Comparative Overview of Key Synthetic Methodologies for this compound

FeatureAsymmetric Oxidative Sulfenylation of TKPsPd-Catalyzed C-H Activation for Tricyclic Core
Primary Focus DTDKP core formation, stereocontrolTricyclic indoline-fused core construction
Key Reaction Oxidative sulfenylationC-H activation
Stereochemical Control Chiral organocatalystVia starting material chirality
Starting Materials Triketopiperazines (TKPs)Simple dipeptides
Reported Overall Yield 15% (for total synthesis of this compound/B)Not specified for total synthesis, but efficient for core
Number of Steps 8 (for this compound)Concise route to core
Reaction Conditions Room temperature, ~15 min for key stepPd-catalyzed, scalable
Scalability/Practicality Gram scale, practical, 7 days totalConcise, simple, scalable, gram-scale feasible
Significance Novel asymmetric DTDKP formationEfficient core synthesis, biosyn. connection

Antimicrobial Activity Spectrum

This compound demonstrates significant antibiotic activity against a range of microbial pathogens. nih.govresearchgate.net Its efficacy has been noted in preclinical evaluations, highlighting its potential as a lead compound for new antimicrobial agents. nih.gov

A key feature of this compound's antimicrobial profile is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.orgosti.gov MRSA is a major cause of both hospital-acquired and community-acquired infections and has developed resistance to many conventional antibiotics. nih.gov The demonstrated effectiveness of this compound against this challenging pathogen underscores its potential clinical relevance. nih.govresearchgate.net Studies have consistently reported its significant antibiotic action against MRSA, making it a subject of ongoing research. figshare.comresearchgate.netnih.gov

Research has highlighted the high potency of this compound, particularly against MRSA, with activity observed at the nanomolar level. researchgate.netnih.gov This level of potency is a critical attribute for a potential therapeutic agent. When compared to its related compound, Glionitrin B, this compound is the active antimicrobial agent, whereas Glionitrin B is noted to be nontoxic. researchgate.netnih.gov The potent and specific antimicrobial action of this compound distinguishes it within the broader family of dithiodiketopiperazine natural products, which are known for a wide range of biological activities including antibacterial and cytotoxic effects. nih.govacs.org

Table 1: Antimicrobial Activity of this compound

PathogenActivity LevelSource
Methicillin-Resistant Staphylococcus aureus (MRSA)Nanomolar activity researchgate.netnih.gov
Various MicrobesSignificant antibiotic activity nih.govfigshare.comacs.orgresearchgate.net

Cellular and Molecular Mechanisms of Action in Preclinical Models

In preclinical studies, particularly using human prostate cancer DU145 cells, the molecular mechanisms underlying this compound's biological effects have been investigated. The findings point towards the induction of DNA damage as a central event, which in turn triggers specific cellular response pathways. jst.go.jp

This compound treatment leads to the induction of DNA damage. jst.go.jp This has been confirmed experimentally through methods like the comet assay, which revealed the presence of chromosomal DNA double-strand breaks in treated cells. jst.go.jp In response to this damage, cells activate a complex signaling network known as the DNA Damage Response (DDR). This response is crucial for maintaining genomic integrity and involves the activation of specific sensor kinases that orchestrate cell cycle arrest and DNA repair. scispace.com

A primary and early event in the cellular response to DNA double-strand breaks is the phosphorylation of histone H2AX at serine 139, creating what is known as gamma-H2AX (γH2AX). nih.govnih.gov This modification serves as a beacon, marking the sites of DNA damage and initiating the recruitment of DNA repair proteins. nih.gov Studies have shown that cells treated with this compound exhibit significantly elevated levels of phospho-histone H2AX (Ser139), confirming the induction of DNA damage and the activation of this initial step in the DDR pathway. jst.go.jp While γH2AX is a widely recognized marker for double-strand breaks, it's noted that its presence can sometimes occur in chromatin regions without such breaks under different stimuli. nih.gov

Downstream of the initial damage recognition, the DDR is primarily mediated by two master protein kinases: Ataxia-Telangiectasia Mutated (ATM) and ATM-Rad3-Related (ATR). scispace.com ATM and ATR are activated by distinct types of DNA lesions; ATM responds mainly to double-strand breaks, while ATR is activated by single-stranded DNA that can arise during replication stress. scispace.comnih.gov Upon activation, these kinases phosphorylate a multitude of downstream substrates to halt the cell cycle and promote repair. nih.gov

Research on this compound has demonstrated that its induction of DNA damage leads to the activation of the ATM-ATR signaling cascade. jst.go.jp This activation is a critical component of the compound's mechanism of action, leading to cell cycle arrest and apoptosis. jst.go.jp Specifically, the activation of the ATM/ATR-Chk1/2 pathway was observed in human prostate cancer cells following treatment with this compound. jst.go.jp The inhibition of ATM/ATR activation was shown to rescue the cells from the effects of this compound, confirming the central role of this pathway in mediating the compound's cytotoxicity. jst.go.jp

Biological Activities and Mechanistic Elucidation of Glionitrin a

DNA Damage Response and Cell Cycle Regulation

Glionitrin A, a diketopiperazine disulfide, has been identified as a potent agent that influences critical cellular processes related to DNA damage response and cell cycle control. acs.orgnih.gov Research into its mechanisms has revealed a multi-faceted interaction with key regulatory proteins, leading to cell cycle arrest and apoptosis. acs.org

Studies on human prostate cancer DU145 cells indicate that this compound's antitumor activity is linked to its ability to induce DNA damage signals. acs.org A key marker of this response is the increased level of phospho-histone 2AX (Ser139), indicating the presence of DNA double-strand breaks. acs.org This initial damage signal triggers a cascade of downstream phosphorylation events.

This compound treatment leads to the activation of the checkpoint kinases Chk1 and Chk2. acs.org This activation is a crucial step in the DNA damage response pathway, which serves to halt the cell cycle, allowing time for DNA repair. nih.gov The phosphorylation of Chk1 and Chk2 is part of a broader signaling cascade initiated by the sensor kinases ATM (ataxia-telangiectasia-mutated) and ATR (ataxia-telangiectasia-mutated-Rad3-related). acs.org The activation of the ATM-ATR-Chk1/2 pathway is a central component of this compound's mechanism of action in cancer cells. acs.org

The activation of the Chk1/2 pathway by this compound is regulated by upstream events involving p53-Binding Protein 1 (53BP1). acs.org 53BP1 is a critical transducer of the DNA damage signal, and its phosphorylation is a key event in the checkpoint response. dtic.mil In DU145 cells treated with this compound, phosphorylation of 53BP1 at Serine 1778 was observed. acs.org This modification is essential for the downstream activation of Chk1 and Chk2, placing 53BP1 as a pivotal upstream regulator in the cellular response to this compound-induced DNA damage. acs.orgresearchgate.net ATM kinase is known to phosphorylate numerous residues on 53BP1, which in turn controls protein interactions and DNA repair mechanisms. plos.orgnih.gov

As a consequence of activating the DNA damage checkpoint pathway, this compound effectively modulates the progression of the cell cycle. acs.org

Treatment with this compound results in the accumulation of cells in the S phase of the cell cycle. acs.org This arrest is a direct consequence of the activation of S phase checkpoints, which are primarily regulated by the ATR-Chk1 signaling axis. This prevents the cell from replicating damaged DNA, a critical step in maintaining genomic integrity. nih.gov

In addition to S phase arrest, this compound also causes a significant accumulation of cells in the G2/M phase. acs.org The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. nih.govmdpi.com This arrest is mediated by the ATM/ATR-Chk1/Chk2 pathway, which ultimately inhibits the activation of the cyclin B-Cdc2 complex required for mitotic entry. researchgate.netnih.gov

Table 1: Effect of this compound on Cell Cycle Progression in DU145 Cells

PhaseOutcomeKey Regulatory PathwayCitation
S Phase ArrestActivation of S phase checkpoints associated with the ATR-Chk1 pathway. acs.org
G2/M Phase ArrestActivation of G2/M checkpoints associated with the ATM/ATR-Chk1/2 pathway. acs.org

The cell cycle arrest induced by this compound is executed through the modulation of key cell cycle regulatory proteins. The activated Chk1 and Chk2 kinases target the Cdc25 family of phosphatases. nih.gov Cdc25 phosphatases, such as Cdc25A, are responsible for activating cyclin-dependent kinases (CDKs), including Cdc2 (also known as CDK1), which are essential for cell cycle progression. nih.govnih.gov By inhibiting Cdc25A, the activation of the Cdc2-cyclin B complex is prevented, which is a rate-limiting step for entry into mitosis, thus enforcing the G2/M arrest. nih.govnih.gov

Beyond halting cell cycle progression, this compound also actively induces programmed cell death, or apoptosis, in cancer cells. acs.org This process occurs through multiple pathways, indicating a robust and comprehensive mechanism for eliminating damaged cells.

Research has shown that this compound induces apoptosis through both caspase-dependent and caspase-independent mechanisms. acs.org

Caspase-Dependent Pathway: this compound treatment leads to the activation of initiator caspases, including caspase-8 (a key component of the extrinsic pathway) and caspase-9 (a key component of the intrinsic, or mitochondrial, pathway). acs.orgfrontiersin.org Activation of these initiator caspases subsequently triggers the executioner caspase, caspase-3, leading to the systematic dismantling of the cell. acs.orgnih.gov

Caspase-Independent Pathway: Evidence for a caspase-independent pathway comes from the observation that this compound induces the release of Endonuclease G (EndoG) from the mitochondria and its translocation to the nucleus in a dose-dependent manner. acs.org EndoG is a nuclease that can induce DNA fragmentation and cell death without the involvement of caspases. nih.gov

Table 2: Apoptosis Pathways Activated by this compound

PathwayKey EventsCitation
Caspase-Dependent Activation of caspase-8, caspase-9, and caspase-3. acs.org
Caspase-Independent Release of Endonuclease G from mitochondria and translocation to the nucleus. acs.org

Apoptosis Induction Pathways

Activation of Caspase Cascades (Caspase-3, -8, -9)

This compound is a potent activator of apoptotic signaling cascades that rely on caspases, a family of cysteine proteases central to the execution of programmed cell death. Research has shown that treatment with this compound initiates a hierarchical activation of these enzymes. Specifically, it activates the initiator caspases, Caspase-8 and Caspase-9, which are associated with the extrinsic and intrinsic apoptotic pathways, respectively. researchgate.net

The activation of these initiator caspases converges on the executioner caspase, Caspase-3. researchgate.net Caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Studies on human prostate cancer DU145 cells have demonstrated that this compound treatment leads to a dose-dependent activation of Caspase-3, -8, and -9, confirming its role in triggering a comprehensive caspase-dependent cell death program. researchgate.net

Involvement of Caspase-Independent Apoptosis (e.g., Endonuclease G Release)

In addition to its caspase-dependent effects, this compound also induces apoptosis through a caspase-independent mechanism. A key event in this pathway is the release of Endonuclease G (EndoG) from the mitochondria and its subsequent translocation to the nucleus. researchgate.net EndoG is a mitochondrial nuclease that, once in the nucleus, can cleave chromatin DNA into nucleosomal fragments, a critical step in apoptosis, without the need for caspase activation. nih.govnih.gov The treatment of DU145 cells with this compound resulted in a dose-dependent release of Endonuclease G, highlighting a dual-pronged approach by which the compound ensures the induction of cell death, engaging both major apoptotic routes. researchgate.net

Regulation of BCL-2 Family Proteins (e.g., BAX, BID)

The B-cell lymphoma 2 (BCL-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic and anti-apoptotic members. researchgate.net this compound has been shown to modulate this balance in favor of apoptosis. Specifically, its activity impacts the pro-apoptotic proteins BAX and BID.

Treatment with this compound leads to an increased expression of the BAX protein. researchgate.net BAX is a key effector protein that, when activated, oligomerizes at the outer mitochondrial membrane, leading to its permeabilization and the release of pro-apoptotic factors like cytochrome c and Endonuclease G. nih.govresearchgate.net Furthermore, this compound treatment results in the formation of truncated BID (tBID). researchgate.net BID is a BH3-only protein that, upon cleavage by Caspase-8, becomes activated (tBID) and translocates to the mitochondria, where it can directly activate BAX. researchgate.netnih.gov By increasing both BAX levels and the generation of its activator, tBID, this compound effectively dismantles the mitochondrial defense against apoptosis. researchgate.net

Overview of Intracellular Signaling Network Modulation

This compound exerts its antitumor effects by modulating complex intracellular signaling networks, primarily those related to DNA damage response and apoptosis. Its activity indicates a sophisticated interaction with the cell's machinery for sensing and responding to cellular stress.

Interplay with Apoptosis Signaling Pathways

The signaling activity of this compound is deeply intertwined with the cell's apoptotic machinery. The compound induces significant DNA damage, which is a powerful trigger for apoptosis. researchgate.net This is evidenced by the observed elevation of phospho-histone H2A.X (Ser139), a sensitive marker for DNA double-strand breaks. researchgate.net

In response to this damage, cancer cells activate the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinase signaling cascades. researchgate.netnih.gov this compound treatment leads to the activation of the ATM-ATR-Chk1/2 pathway. researchgate.net This pathway is a central regulator of the DNA damage response, coordinating cell cycle arrest and apoptosis. mdpi.com The activation of this checkpoint signaling leads to S-phase cell cycle arrest, mediated through the ATM-Chk1/2-Cdc25A pathway, which prevents damaged cells from progressing through the cell cycle and ultimately steers them towards apoptosis. researchgate.net

Potential Crosstalk with Other Cellular Pathways

The activation of the ATM-ATR-Chk1/2 pathway by this compound suggests potential crosstalk with other critical cellular pathways. The DNA damage response network is a hub that integrates signals related to oxidative stress, replication stress, and oncogene activation, all of which can influence cell fate. mdpi.comnih.gov

Furthermore, the phosphorylation of p53-binding protein 1 (53BP1) has been noted in this compound-treated cells. dtic.mil 53BP1 is a key transducer protein in the DNA damage response that plays a role in the stabilization and phosphorylation of the tumor suppressor p53 and the checkpoint kinase Chk2. dtic.mil The p53 pathway is a master regulator of cellular responses to stress, controlling apoptosis, cell cycle arrest, and senescence. While the DU145 cells used in key studies are p53-mutant, the modulation of 53BP1 suggests that this compound's influence may extend to p53-related signaling in other cellular contexts, representing a significant area for further investigation.

Preclinical Efficacy in in vivo Disease Models

The antitumor activities of this compound observed in vitro have been substantiated by preclinical studies in animal models. In a xenograft model using human prostate cancer DU145 cells, this compound demonstrated a significant ability to reduce tumor growth. researchgate.net Nude mice bearing established DU145 tumors were treated with this compound, and the results showed a dramatic, dose-dependent reduction in tumor volume over the course of the study. researchgate.netnih.gov This provides strong evidence for the compound's potential as a therapeutic agent in a physiological setting.

Table 1: In vivo Efficacy of this compound in DU145 Xenograft Model

Treatment Group Average Tumor Volume Reduction Time Point
This compound (5 mg/kg, p.o.) 38.2% 27 days
This compound (10 mg/kg, p.o.) 71.3% 27 days

Data sourced from studies on nude mice bearing xenografts of DU145 cells. researchgate.net

Table 2: Summary of this compound's Mechanistic Actions

Molecular Target/Process Observed Effect Reference
Caspase Activation
Caspase-3 Activated researchgate.net
Caspase-8 Activated researchgate.net
Caspase-9 Activated researchgate.net
Caspase-Independent Apoptosis
Endonuclease G Released from mitochondria researchgate.net
BCL-2 Family Regulation
BAX Increased protein expression researchgate.net
BID Cleaved to truncated BID (tBID) researchgate.net
Signaling Pathway Modulation
ATM-ATR-Chk1/2 Pathway Activated researchgate.net
Histone H2A.X (Ser139) Phosphorylated researchgate.net

This table summarizes the key molecular events induced by this compound in cancer cells.

Antitumor Effects in Xenograft Models

The in vivo antitumor properties of this compound have been evaluated in preclinical xenograft models, which involve the transplantation of human cancer cells into immunodeficient mice. These studies are crucial for assessing the therapeutic potential of a compound in a living organism, providing insights into its efficacy in a more complex biological environment that mimics certain aspects of human tumors. Research in this area has been pivotal in demonstrating the ability of this compound to suppress tumor growth.

Efficacy in Specific Human Cancer Xenograft Models (e.g., DU145 Prostate Cancer)

A significant focus of the in vivo evaluation of this compound has been on its effects against human prostate cancer, specifically utilizing the DU145 cell line. nih.gov The DU145 cell line is derived from a human prostate carcinoma and is widely used in cancer research as a model for androgen-independent prostate cancer.

In a key study, the antitumor activity of this compound was investigated in nude mice bearing xenografts of DU145 cells. nih.gov This research demonstrated that this compound can significantly inhibit the growth of these tumors. Specifically, at 27 days following the initiation of treatment, orally administered this compound led to a dramatic reduction in tumor volume. nih.gov

The findings from this pivotal xenograft study are summarized in the table below, illustrating a clear dose-dependent response.

CompoundXenograft ModelTreatment GroupTumor Volume Reduction (%)Time PointSource
This compoundDU145 Prostate Cancer5 mg/kg (p.o.)38.227 days nih.gov
This compoundDU145 Prostate Cancer10 mg/kg (p.o.)71.327 days nih.gov

These results underscore the potential of this compound as an antitumor agent, particularly against prostate cancer. nih.gov The significant reduction in tumor volume in the DU145 xenograft model provides a strong rationale for further investigation into its therapeutic applications. nih.gov

Structure Activity Relationship Sar Studies and Drug Discovery Implications

Comparative Biological Activities of Glionitrin A and Glionitrin B

This compound has demonstrated significant biological activities, primarily characterized by potent antimicrobial and antitumor effects nih.govjst.go.jpnih.govnih.govwikipedia.org. It exhibits nanomolar activity against methicillin-resistant Staphylococcus aureus (MRSA) and potent cytotoxicity against various human cancer cell lines, including DU145 prostate cancer cells nih.govjst.go.jpnih.govnih.govwikipedia.orgresearchgate.net. Studies have shown that this compound induces a DNA damage response, leading to cell cycle arrest and apoptosis in DU145 cells jst.go.jp.

In contrast, Glionitrin B, while not cytotoxic to DU145 cancer cells, possesses the ability to inhibit their invasive capacity nih.govnih.govresearchgate.netnih.govmdpi.com. Glionitrin B has been shown to suppress DU145 cell invasion, achieving 46% inhibition at a concentration of 60 μM researchgate.netnih.govmdpi.com. This differential activity highlights a key distinction: this compound acts as a cytotoxic agent, whereas Glionitrin B functions as an invasion inhibitor, suggesting distinct mechanisms of action or target interactions nih.govnih.gov.

Future Directions in Glionitrin a Research

Comprehensive Elucidation of Undetermined Molecular Interaction Details

Despite the established cytotoxic and antimicrobial effects of Glionitrin A, the precise molecular mechanisms underpinning these activities are not yet fully understood researchgate.netmdpi.com. Research has indicated that this compound activates the ATM-ATR-Chk1/2 pathway through the phosphorylation of 53BP1 in DU145 cells, a mechanism linked to DNA damage response japsonline.comdovepress.comidrblab.net. Furthermore, it has been shown to induce cell cycle arrest and apoptosis via both caspase-dependent and -independent pathways, involving the activation of caspases-8, -9, and -3, and the release of endonuclease G japsonline.com.

However, a comprehensive understanding of this compound's direct molecular targets, such as specific proteins or enzymes it binds to, remains an outstanding question researchgate.netmdpi.com. Future research should focus on employing advanced biochemical and biophysical techniques, including protein-ligand binding assays, crystallography, and cryo-electron microscopy, to identify and characterize these interactions. Detailed studies into the signaling cascades modulated by this compound will be vital for understanding its cellular effects and for guiding the rational design of more potent and selective analogs. Investigating its interaction with microbial targets, particularly for its antibiotic properties against methicillin-resistant Staphylococcus aureus (MRSA), also presents a significant area for future exploration researchgate.netmdpi.comjapsonline.comijsh.phacs.org.

Exploration of Novel Therapeutic Applications Beyond Current Indications

This compound has demonstrated significant potential as an antibacterial agent against MRSA and as an antitumor agent against various human cancer cell lines, including prostate cancer (DU145) researchgate.netmdpi.comjapsonline.comijsh.phacs.orgresearchgate.netwikipedia.org. Its cytotoxic activity is characterized by submicromolar IC50 values against several cancer cell lines, as detailed in the table below.

Cancer Cell LineThis compound IC50 (µM)
HCT-1160.82 researchgate.net
A5490.55 researchgate.net
AGS0.45 researchgate.net
DU1450.24 researchgate.net
MCF-72.0 researchgate.net
HepG22.3 researchgate.net

Beyond these established activities, future research should explore novel therapeutic applications. The related compound, Glionitrin B, has shown an ability to inhibit cancer cell invasion, suggesting potential anti-metastatic properties researchgate.netmdpi.comjapsonline.comacs.orgasm.org. This characteristic could inspire investigations into whether this compound or its derivatives possess similar anti-migratory or anti-invasive capabilities, which are critical for preventing cancer metastasis and recurrence. Furthermore, given the broad biological activities often associated with diketopiperazines, exploring this compound's efficacy against other types of cancer or even non-oncological diseases, such as inflammatory or infectious conditions, warrants investigation. Structure-activity relationship (SAR) studies, informed by a deeper understanding of its molecular interactions, will be key to identifying analogs with enhanced or entirely new therapeutic profiles.

Advanced Methodologies for Discovery and Optimization of this compound and Related Natural Products

The discovery of this compound itself highlights the power of microbial co-culturing techniques, which simulate natural ecological interactions to stimulate the production of novel metabolites that may remain silent in monocultures researchgate.netjapsonline.comijsh.phacs.orgresearchgate.netnih.govfrontiersin.org. This approach has proven effective in uncovering diverse and bioactive natural products. Future efforts in natural product discovery should continue to leverage and refine co-culturing strategies, potentially combining them with advanced analytical methods like mass spectrometry-based molecular networking for efficient dereplication and identification of new compounds.

Complementary to co-culturing, genome mining has emerged as a powerful tool for natural product discovery. By analyzing microbial genomes, researchers can identify biosynthetic gene clusters (BGCs) encoding for novel metabolites mdpi.comasm.orgnih.govnih.govjmicrobiol.or.krrsc.orgdntb.gov.ua. Integrating genomic data with bioinformatics, heterologous expression of silent BGCs, and advanced culturing techniques (e.g., using the iChip for unculturable microbes) offers a robust pipeline for uncovering new chemical entities.

Compound List:

this compound

Glionitrin B

Gliotoxin

Dehydrodeoxygliotoxin

Fumigaclavine

Q & A

Q. What are the primary structural features of Glionitrin A, and how were they initially characterized?

this compound is a diketopiperazine derivative with a complex stereochemical arrangement. Initial characterization involved nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. The molecule contains a proline-based scaffold with a unique carbon-sulfur bond, critical for its bioactivity . Structural misidentification challenges arose due to its unexpected mirror-image configuration, resolved through comparative analysis of synthetic and natural samples .

Q. Which experimental models are commonly used to assess the antibiotic and antitumor activities of this compound?

Antibiotic activity is typically evaluated using in vitro minimum inhibitory concentration (MIC) assays against drug-resistant bacterial strains (e.g., methicillin-resistant Staphylococcus aureus). Antitumor effects are assessed via migration inhibition assays in cancer cell lines (e.g., breast cancer MDA-MB-231 cells), with IC50 values quantifying potency .

Q. What biosynthetic pathways are hypothesized for this compound production in microbial co-cultures?

this compound is naturally produced by the fungus Aspergillus sp. KMD 001 in co-culture with acidophilic bacteria. The biosynthetic pathway likely involves non-ribosomal peptide synthetases (NRPS) and oxidative crosslinking enzymes, triggered by interspecies signaling molecules under acidic conditions .

Q. How does this compound's mechanism of action against drug-resistant bacteria differ from conventional antibiotics?

Unlike β-lactams or fluoroquinolones, this compound disrupts bacterial membrane integrity and inhibits efflux pumps, as shown in membrane permeability assays and proteomic studies . Its dual activity against Gram-positive and Gram-negative pathogens suggests a broader target spectrum.

Q. What in vitro assays are most effective for quantifying Glionitrin B's anti-migratory effects on cancer cells?

Wound-healing (scratch) assays and transwell migration assays are standard. Data interpretation includes time-lapse microscopy and quantification of migrated cells using image analysis software (e.g., ImageJ). Glionitrin B reduces metastasis by inhibiting matrix metalloproteinases (MMPs) .

Advanced Research Questions

Q. What methodological challenges arise in the asymmetric synthesis of this compound, and how were they addressed?

Key challenges include stereochemical control at the proline chiral center and carbon-sulfur bond formation. Lund University’s team developed an organocatalytic Michael addition using L-proline derivatives, achieving 15% total yield over eight steps. Critical optimization involved solvent screening (e.g., THF vs. DCM) and temperature-controlled reactions .

Q. How can researchers resolve contradictions in reported stereochemical configurations of this compound during structural elucidation?

Discrepancies between NMR data and X-ray structures require enantiomeric resolution via chiral HPLC or Mosher ester analysis. Comparative circular dichroism (CD) spectroscopy of synthetic and natural samples validated the correct (‒)-enantiomer .

Q. What strategies are recommended for optimizing the yield of this compound in multi-step organic syntheses?

Strategies include:

  • Stepwise protection-deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection.
  • Catalyst screening : Asymmetric organocatalysts (e.g., Jørgensen-Hayashi catalyst) improve enantioselectivity.
  • Reaction monitoring : Real-time LC-MS tracking identifies side products early .

Q. What analytical techniques are critical for validating the purity and identity of synthesized this compound derivatives?

  • Purity : High-performance liquid chromatography (HPLC) with UV/Vis detection (≥95% purity threshold).
  • Identity : 2D NMR (COSY, HSQC, HMBC), HRMS, and single-crystal X-ray diffraction.
  • Reproducibility : Detailed experimental protocols per Beilstein Journal of Organic Chemistry guidelines, including reaction temperatures, solvent ratios, and catalyst loadings .

Q. How should researchers approach reproducibility challenges when replicating this compound's biological activities across laboratories?

Standardize assay conditions:

  • Cell lines : Use authenticated stocks (e.g., ATCC) with consistent passage numbers.
  • Compound handling : Store this compound in anhydrous DMSO at ‒80°C to prevent degradation.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to biological triplicates. Document deviations in supplemental materials .

Methodological Considerations from Key Studies

Parameter This compound Synthesis Biological Assays
Key Reaction Organocatalytic Michael additionMIC determination (μg/mL)
Optimal Yield 15% over 8 stepsIC50: 2.5 μM (anti-migration)
Critical Instrumentation Chiral HPLC, X-ray diffractometerFluorescence microscopy, LC-MS/MS
Data Reporting Standards Full spectral data in SIRaw cell counts and statistical code

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.